(S)-Morpholine-2-carboxylic acid
CAS No.: 154731-81-4
Cat. No.: VC21122436
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154731-81-4 |
---|---|
Molecular Formula | C5H9NO3 |
Molecular Weight | 131.13 g/mol |
IUPAC Name | (2S)-morpholine-2-carboxylic acid |
Standard InChI | InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |
Standard InChI Key | FYCRNRZIEVLZDO-BYPYZUCNSA-N |
Isomeric SMILES | C1CO[C@@H](CN1)C(=O)O |
SMILES | C1COC(CN1)C(=O)O |
Canonical SMILES | C1COC(CN1)C(=O)O |
Introduction
Chemical Properties and Structure
(S)-Morpholine-2-carboxylic acid possesses several distinctive chemical characteristics that define its reactivity and applications. The compound has a molecular formula of C5H9NO3 and a molecular weight of 131.13 g/mol. Its structure comprises a six-membered morpholine heterocycle with an oxygen atom and a nitrogen atom at positions 1 and 4, respectively, and a carboxylic acid group attached to the carbon at position 2 in the S-configuration.
Physical and Chemical Identifiers
The following table provides the key identifiers and properties of (S)-Morpholine-2-carboxylic acid:
Property | Value |
---|---|
CAS No. | 154731-81-4 |
IUPAC Name | (2S)-morpholine-2-carboxylic acid |
Molecular Formula | C5H9NO3 |
Molecular Weight | 131.13 g/mol |
Standard InChI | InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |
Standard InChIKey | FYCRNRZIEVLZDO-BYPYZUCNSA-N |
Isomeric SMILES | C1COC@@HC(=O)O |
Canonical SMILES | C1COC(CN1)C(=O)O |
PubChem Compound | 1519500 |
The compound contains both basic (morpholine nitrogen) and acidic (carboxylic acid) functional groups, giving it amphoteric properties. The stereogenic center at the C-2 position confers chirality to the molecule, with the (S) enantiomer being the focus of most research and applications.
Structural Characteristics
The carboxylic acid group at the C-2 position can participate in various chemical transformations, including esterification, amide formation, and reduction. This functional versatility makes (S)-Morpholine-2-carboxylic acid a valuable synthetic intermediate in organic chemistry.
Synthesis Methods
Several approaches have been developed for the synthesis of (S)-Morpholine-2-carboxylic acid, with chiral resolution and asymmetric synthesis being the predominant methods. These techniques ensure the stereospecific production of the desired enantiomer with high optical purity.
Chiral Resolution Techniques
Chiral resolution techniques involve the separation of racemic mixtures of morpholine-2-carboxylic acid using chiral resolving agents. This process typically includes:
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Formation of diastereomeric salts using chiral acids or bases
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Separation of the diastereomers through crystallization or chromatography
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Liberation of the pure enantiomer by acid-base reactions
These methods, while effective, often suffer from a maximum theoretical yield of 50% unless racemization and recycling strategies are employed.
Asymmetric Synthesis Approaches
Asymmetric synthesis represents a more direct and potentially more efficient approach to obtaining (S)-Morpholine-2-carboxylic acid. Several strategies have been reported in the literature:
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Enantioselective hydrogenation of morpholine-2-carboxylic acid precursors using chiral catalysts
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Asymmetric alkylation or cycloaddition reactions to construct the morpholine ring with the desired stereochemistry
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Enzymatic resolutions of racemic precursors
These approaches generally provide higher enantiomeric excess (ee) values and better atom economy compared to classical resolution methods.
Biotransformation Methods
Biotransformation provides an environmentally friendly approach to the synthesis of (S)-Morpholine-2-carboxylic acid derivatives. For example, the treatment of N-methoxycarbonyl C-carboxylate ester derivatives of S-methyl-l-cysteine by chloroperoxidase (CPO)/hydrogen peroxide results in oxidation at sulfur to produce the (RS) sulfoxide with moderate to high diastereomeric excess .
The natural product sulfoxide chondrine, which is related to (S)-Morpholine-2-carboxylic acid, was obtained via biotransformation of the N-t.boc derivative of l-4-S-morpholine-2-carboxylic acid using Beauveria bassiana or Beauveria caledonica. This highlights the potential of biocatalytic approaches for the selective modification of (S)-Morpholine-2-carboxylic acid derivatives .
Biological and Pharmaceutical Applications
The morpholine moiety is a privileged structure in medicinal chemistry, and compounds containing this group often exhibit significant biological activities. (S)-Morpholine-2-carboxylic acid, with its additional carboxylic acid functionality and defined stereochemistry, serves as an important building block in pharmaceutical research.
Drug Discovery Applications
(S)-Morpholine-2-carboxylic acid is utilized as a precursor for synthesizing chiral drugs, particularly those targeting the central nervous system. The morpholine ring is known to enhance potency and direct molecular interactions in CNS drugs, playing a crucial role in modulating receptors such as sigma and serotonin receptors.
The compound's structural features allow it to be incorporated into peptide-like molecules, potentially mimicking natural substrates or inhibitors of various enzymes. This makes it valuable in the design of enzyme inhibitors and receptor antagonists with improved selectivity profiles.
Research Findings and Biotransformations
Research involving (S)-Morpholine-2-carboxylic acid has focused on various aspects of its chemistry and biological applications. Biotransformation studies, in particular, have revealed interesting pathways for the selective modification of this compound and related derivatives.
Biotransformation Studies
Significant research has been conducted on the biotransformation of (S)-Morpholine-2-carboxylic acid derivatives. The N-t.boc derivative of l-4-S-morpholine-2-carboxylic acid has been used as a substrate for biotransformation using fungal strains such as Beauveria bassiana or Beauveria caledonica, resulting in the production of the (SS) natural product sulfoxide chondrine .
This biocatalytic approach demonstrates the potential of enzymatic systems to perform selective oxidations and other transformations of (S)-Morpholine-2-carboxylic acid derivatives with high stereoselectivity. The use of enzymes like chloroperoxidase with hydrogen peroxide has been shown to effectively oxidize related compounds, producing sulfoxides with good to excellent diastereomeric excess .
Applications in Organic Synthesis
(S)-Morpholine-2-carboxylic acid serves as a versatile building block in organic synthesis, particularly in the preparation of more complex chiral compounds. Its unique structural features and reactivity profile make it valuable for various synthetic applications.
As a Chiral Building Block
The defined stereochemistry at the C-2 position allows (S)-Morpholine-2-carboxylic acid to function as a chiral auxiliary or building block in asymmetric synthesis. The carboxylic acid group can be readily modified through standard reactions (esterification, amide formation, reduction) to produce derivatives with tailored properties.
The morpholine ring, with its nitrogen atom, can participate in various reactions, including N-alkylation, N-acylation, and coordination with metals. These reactions can be used to introduce additional functional groups or to link the morpholine moiety to other molecular fragments.
In Peptide Synthesis
The amino acid-like nature of (S)-Morpholine-2-carboxylic acid makes it suitable for incorporation into peptides and peptidomimetics. The resulting compounds often exhibit enhanced stability to enzymatic degradation compared to conventional peptides, making them attractive candidates for drug development.
The morpholine ring introduces conformational constraints that can influence the three-dimensional structure of peptides, potentially enhancing binding affinity and selectivity for biological targets. This feature has been exploited in the design of enzyme inhibitors and receptor ligands.
Future Perspectives and Research Directions
The unique structural features and reactivity profile of (S)-Morpholine-2-carboxylic acid suggest several promising directions for future research and applications.
Emerging Applications
Several emerging applications for (S)-Morpholine-2-carboxylic acid and its derivatives can be anticipated:
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Development of novel catalysts for asymmetric synthesis, potentially utilizing the morpholine nitrogen as a coordination site
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Design of molecularly imprinted polymers for chiral recognition and separation
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Creation of functional materials with specific recognition properties
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Exploration of supramolecular assemblies based on non-covalent interactions involving the morpholine and carboxylic acid moieties
The growing interest in green chemistry and sustainable processes may also drive the development of more efficient and environmentally friendly methods for the synthesis and derivatization of (S)-Morpholine-2-carboxylic acid.
Challenges and Opportunities
Despite its potential utility, several challenges remain in the effective utilization of (S)-Morpholine-2-carboxylic acid:
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Development of more efficient and scalable methods for its enantioselective synthesis
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Exploration of its full reactivity profile and compatibility with various reaction conditions
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Systematic investigation of structure-activity relationships for its derivatives
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Identification of specific biological targets and therapeutic applications
Addressing these challenges presents significant opportunities for innovation in synthetic methodology, medicinal chemistry, and materials science. Collaborative efforts between chemists, biologists, and materials scientists will be essential to fully realize the potential of this versatile compound.
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